1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
Overview
Description
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane is an organosilicon compound with the molecular formula C33H34O2Si3. It is a trisiloxane derivative characterized by the presence of three silicon atoms, each bonded to a methyl group and a phenyl group. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
This compound is a type of organosilicon compound, which are generally known for their versatility and unique physical and chemical properties .
Mode of Action
Organosilicon compounds are known for their ability to form stable and flexible structures, which can interact with various biological and chemical entities .
Biochemical Pathways
Organosilicon compounds are known to interact with a wide range of biochemical processes due to their versatile chemical properties .
Pharmacokinetics
Organosilicon compounds are generally known for their stability and resistance to metabolic breakdown, which can influence their bioavailability .
Result of Action
Organosilicon compounds are known to interact with a wide range of biological systems, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1,1,3,5,5-Pentaphenyltrisiloxane. For instance, temperature and pressure can affect the physical and chemical properties of this compound . Furthermore, the compound is insoluble in water, which can influence its distribution and interaction in aqueous environments .
Biochemical Analysis
Biochemical Properties
The compound is not soluble in water , which suggests that it may interact with lipid-rich environments in cells
Cellular Effects
It is known to cause irritation to the respiratory tract, skin, and eyes , suggesting that it may have some impact on cell function
Temporal Effects in Laboratory Settings
The compound has a boiling point of 245°C at 0.5mm Hg and a melting point of -25°C . This suggests that it is stable at room temperature. Information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be synthesized through a ring-crosslinking polymerization reaction. A common method involves reacting methylphenylchlorosilane with trichloromethylsilane in the presence of a base catalyst . The reaction proceeds as follows:
Reactants: Methylphenylchlorosilane and trichloromethylsilane
Catalyst: Base (e.g., sodium hydroxide)
Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to other functional groups.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes
Reduction: Various substituted silanes
Substitution: Organosilicon compounds with different organic groups
Scientific Research Applications
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be compared with other similar organosilicon compounds:
1,1,1-Trimethyl-3,3,5,5,5-pentaphenyltrisiloxane: Similar structure but different substitution pattern.
Methylbis[(methyldi(phenyl)silyl)oxy]phenylsilane: Contains additional phenyl groups and different silicon-oxygen bonding.
Pentaphenyltrimethyltrisiloxane: Another trisiloxane derivative with a different arrangement of phenyl groups.
The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLASVAENYNAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063007 | |
Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |
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CAS No. |
3390-61-2, 28855-11-0 | |
Record name | Trimethylpentaphenyltrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3390-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl pentaphenyl trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028855110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYL PENTAPHENYL TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7ABK56N5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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